molecular formula C19H25N5S2 B12794157 1,3-Propanediamine, N-(3-aminopropyl)-N'-(4,6-di-2-thienyl-2-pyrimidinyl)-N-methyl- CAS No. 124959-58-6

1,3-Propanediamine, N-(3-aminopropyl)-N'-(4,6-di-2-thienyl-2-pyrimidinyl)-N-methyl-

Cat. No.: B12794157
CAS No.: 124959-58-6
M. Wt: 387.6 g/mol
InChI Key: WVNGZWDGAWCHDB-UHFFFAOYSA-N
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Description

4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr is a complex organic compound that features a pyrimidine core substituted with thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is known for its efficiency in producing thiophene derivatives. The process involves the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of activities.

Comparison with Similar Compounds

4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr can be compared with other thiophene and pyrimidine derivatives:

Conclusion

4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine.

Properties

CAS No.

124959-58-6

Molecular Formula

C19H25N5S2

Molecular Weight

387.6 g/mol

IUPAC Name

N'-[3-[(4,6-dithiophen-2-ylpyrimidin-2-yl)amino]propyl]-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C19H25N5S2/c1-24(10-4-8-20)11-5-9-21-19-22-15(17-6-2-12-25-17)14-16(23-19)18-7-3-13-26-18/h2-3,6-7,12-14H,4-5,8-11,20H2,1H3,(H,21,22,23)

InChI Key

WVNGZWDGAWCHDB-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)CCCNC1=NC(=CC(=N1)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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